molecular formula C25H27N5O4 B14973218 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14973218
M. Wt: 461.5 g/mol
InChI Key: HJNNVGCKSGHOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-d][1,2,4]triazine ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research could investigate its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial therapy.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or material science. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the pyrazolo[1,5-d][1,2,4]triazine core.

    N-Acetyl-3,4-dimethoxyphenethylamine:

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C25H27N5O4/c1-4-17-5-8-19(9-6-17)20-14-21-25(32)29(27-16-30(21)28-20)15-24(31)26-12-11-18-7-10-22(33-2)23(13-18)34-3/h5-10,13-14,16H,4,11-12,15H2,1-3H3,(H,26,31)

InChI Key

HJNNVGCKSGHOEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.